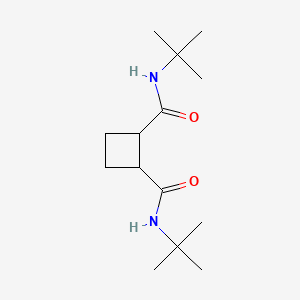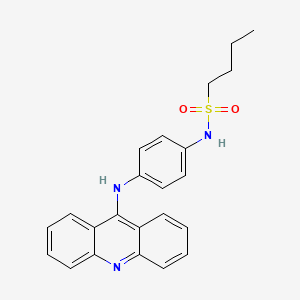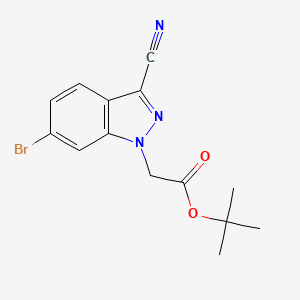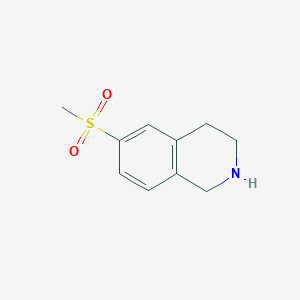
1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline is a synthetic compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities, including effects against various pathogens and neurodegenerative disorders . The compound’s unique structure and properties make it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline typically involves multicomponent reactions and transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These methods allow for the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles . Common reagents used in these reactions include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve the use of prefunctionalized N-arylated/protected tetrahydroisoquinoline to improve reaction performance and prevent oxidation . Multicomponent reactions (MCRs) are favored in industrial settings due to their efficiency, selectivity, and yield .
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like H₂O₂ and TBHP.
Reduction: Typically involves reducing agents such as sodium borohydride (NaBH₄).
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).
Reduction: Sodium borohydride (NaBH₄).
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions typically produce the corresponding reduced forms of the compound.
科学的研究の応用
1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: Studied for its potential neuroprotective effects and its role in neurodegenerative disorders.
Medicine: Investigated for its antimicrobial and antineuroinflammatory properties.
Industry: Utilized in the development of novel chiral scaffolds for asymmetric catalysis.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of novel spirobicyclic artemisinin analogues for anti-tumor activity.
Uniqueness
1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline is unique due to its methylsulfonyl group, which imparts distinct chemical and biological properties. This modification enhances its potential for various applications, particularly in medicinal chemistry and industrial synthesis .
特性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
6-methylsulfonyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6,11H,4-5,7H2,1H3 |
InChIキー |
JBFXSHFEIFCSCG-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC2=C(CNCC2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)
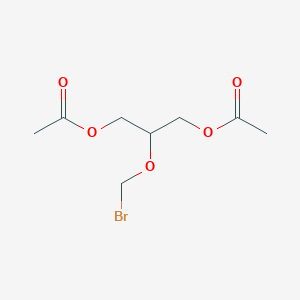
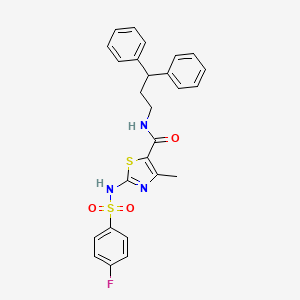
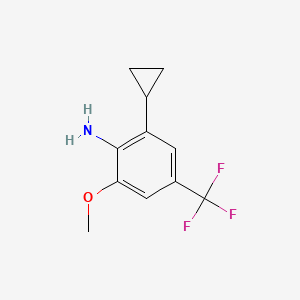
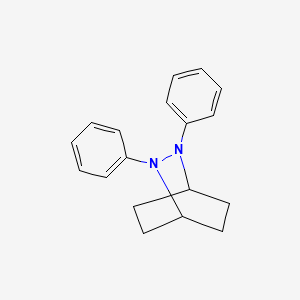
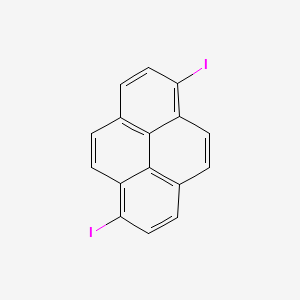
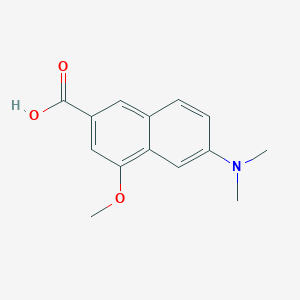
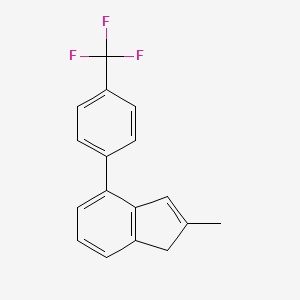
![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)

